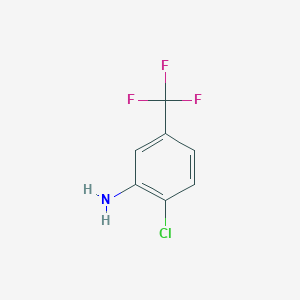

3-Amino-4-chlorobenzotrifluoride

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTTYIXIDXWHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059525 | |

| Record name | 3-Amino-4-chlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-50-6 | |

| Record name | 2-Chloro-5-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-aminobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-chlorobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-chloro-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-4-chlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-α,α,α-trifluoro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3-aminobenzotrifluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XBP8297PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 3-Amino-4-chlorobenzotrifluoride

Traditional synthetic strategies for producing this compound leverage commercially available halogenated benzotrifluorides and aniline (B41778) derivatives as starting materials. These routes are characterized by multi-step processes involving amination, chlorination, and fluorination reactions.

A primary and direct route to this compound involves the amination of 3,4-Dichlorobenzotrifluoride. chemicalbook.comsigmaaldrich.com In this nucleophilic aromatic substitution reaction, one of the chlorine atoms on the benzene (B151609) ring is replaced by an amino group. The trifluoromethyl group (-CF3), being strongly electron-withdrawing, activates the ring, facilitating the substitution. The reaction is typically carried out using ammonia (B1221849) or an ammonia equivalent under pressure and at elevated temperatures. The chlorine atom at position 3 is preferentially substituted over the one at position 4 due to the electronic directing effects of the trifluoromethyl group.

The starting material, 3,4-Dichlorobenzotrifluoride, is a colorless liquid with a boiling point of 173-174 °C. sigmaaldrich.com It is prepared from the corresponding benzotrichloride (B165768) derivative. chemicalbook.com

Table 1: Physical Properties of 3,4-Dichlorobenzotrifluoride

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₃Cl₂F₃ | nist.gov |

| Molecular Weight | 215.00 g/mol | sigmaaldrich.comnist.gov |

| CAS Number | 328-84-7 | sigmaaldrich.comnist.gov |

| Boiling Point | 173-174 °C | sigmaaldrich.com |

| Melting Point | -13 to -12 °C | sigmaaldrich.com |

The synthesis of this compound falls under the broader category of amination reactions of halogenated aromatic compounds. Various methods exist for the replacement of chlorine atoms in polychloroarenes. researchgate.net Catalytic methods, in particular, have gained prominence for their efficiency and selectivity. For instance, palladium-catalyzed amination is a widely used technique for forming C-N bonds with aryl halides. researchgate.net A process for producing 4-amino-3,5-dichlorobenzotrifluoride involves the amination of 3,4,5-trichlorobenzotrifluoride, demonstrating the applicability of amination on polychlorinated benzotrifluoride (B45747) substrates. google.com

An alternative pathway involves the chlorination of an aniline derivative, specifically 3-aminobenzotrifluoride. This electrophilic aromatic substitution reaction introduces a chlorine atom onto the aromatic ring. The position of chlorination is directed by the existing amino (-NH₂) and trifluoromethyl (-CF₃) groups. The reaction of p-trifluoromethylaniline with chlorine in a monochlorobenzene solvent at elevated temperatures is a documented industrial process for producing chlorinated trifluoromethylaniline derivatives. chemicalbook.com

The chlorination of anilines can be challenging as the hydrochloric acid generated during the reaction can form a salt with the basic aniline, deactivating the ring towards further electrophilic substitution. google.com To circumvent this, chlorination can be performed in a hydrofluoric acid medium, which serves as both a solvent and a catalyst. google.com

The synthesis of the benzotrifluoride framework itself is a critical aspect of producing its derivatives. While not a direct route to this compound from a non-fluorinated precursor, the methods for creating the C-F bonds are foundational. Direct fluorination using elemental fluorine (F₂) is one such strategy, though it can be aggressive and challenging to control. google.comgoogle.com

A more common and practical industrial method is the reaction of a corresponding benzotrichloride derivative with hydrogen fluoride (B91410) (HF). google.com This halogen exchange reaction (Halex reaction) is typically performed in the gas phase in the presence of an aluminum fluoride catalyst at high temperatures (200° to 450° C). google.com For example, 3,4-dichlorobenzotrichloride (B76638) can be fluorinated with HF to yield 3,4-dichlorobenzotrifluoride, a direct precursor for amination as described in section 2.1.1. google.com

Table 2: General Conditions for Benzotrichloride Fluorination

| Parameter | Value/Condition | Reference |

|---|---|---|

| Reactants | Benzotrichloride derivative, Hydrogen Fluoride (HF) | google.com |

| Catalyst | Aluminum Fluoride (β- or γ-type) | google.com |

| Phase | Gaseous | google.com |

| Temperature | 200 - 450 °C (250 - 350 °C preferred) | google.com |

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign processes. In the context of amino-benzotrifluoride production, this translates to the use of advanced catalytic systems.

Catalysis plays a pivotal role in optimizing the synthesis of amino-benzotrifluorides. Palladium-based catalysts are particularly effective for amination reactions. The use of specific ligands, such as the Buchwald ligands (e.g., 2-dicyclohexylphosphino-2′-(dimethylamino)biphenyl or DavePhos), can significantly enhance the efficiency of palladium-catalyzed C-N cross-coupling reactions between aryl chlorides and amines. researchgate.net These catalytic systems can operate at low catalyst loadings (0.05 to 1.0 mol % Pd) and are effective for a wide range of substrates, including functionalized aryl halides. researchgate.net

Bimetallic catalysts, such as palladium-iron (Pd/Fe) systems, have also been investigated for the transformation of chlorinated aromatic compounds. nih.gov These catalysts can facilitate both amination and dechlorination processes, offering potential for streamlined synthesis or remediation of related compounds. nih.gov The reactions are believed to occur on the surface of the catalyst particles. nih.gov

Role of Solvents in Synthetic Efficiency and Selectivity

The choice of solvent is critical in the synthesis of this compound, profoundly influencing reaction rates, yields, and the purity of the final product. The compound exhibits good solubility in organic solvents like ethanol (B145695) and ether, which is advantageous for its application in organic synthesis. boulingchem.com A suitable solvent environment facilitates effective collisions between reactant molecules, which can accelerate the reaction and improve product yield. boulingchem.com

In the common synthesis route involving the amination of a halogenated benzotrifluoride precursor, the solvent's properties are paramount. For instance, in the preparation of a related compound, p-aminobenzotrifluoride from p-chlorobenzotrifluoride, alkanols and glycol ethers are preferred solvents. google.com Specifically, methanol (B129727) and ethanol have been highlighted as effective. google.com The reaction is typically conducted in an "essentially nonaqueous solvent," which may contain up to about 10% water by weight, though less than 5% is preferred for continuous reactions. google.com The use of a nonaqueous medium is crucial as it prevents the hydrolysis of the product, which can otherwise lead to the formation of byproducts like p-aminobenzoic acid or aniline. google.com

The selection of a solvent also plays a significant role in downstream processing, such as separation and purification. The boiling point of the solvent, in relation to the product, is a key consideration for methods like distillation. boulingchem.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the safety of the manufacturing process. While specific studies on the green synthesis of this exact compound are not extensively detailed in the provided results, general principles can be applied.

A core tenet of green chemistry is the use of less hazardous chemical syntheses. This involves selecting starting materials and reagents that are less toxic. For example, moving away from carcinogenic starting materials like benzene, where possible, is a key goal. youtube.com In the broader context of chemical manufacturing, replacing hazardous substances with safer alternatives, such as using glucose instead of benzene for the production of adipic acid, exemplifies this principle. youtube.com

Another principle is the use of safer solvents and auxiliaries. As discussed, many syntheses rely on organic solvents. Green chemistry encourages the use of water, supercritical fluids, or less toxic organic solvents. While the synthesis of aminobenzotrifluorides often requires nonaqueous conditions to prevent hydrolysis, research into greener solvent alternatives is an ongoing area of interest. google.com

Waste prevention is also a fundamental principle. This can be achieved by optimizing reactions to maximize atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. The use of catalytic processes is highly favored over stoichiometric ones for this reason. The synthesis of aminobenzotrifluorides often employs copper catalysts to facilitate the amination of aryl halides. google.com

Industrial Synthesis and Scalability Considerations for Research Materials

The industrial-scale production of this compound and related compounds involves overcoming challenges related to scalability, safety, and cost-effectiveness. The synthesis of p-aminobenzotrifluoride via the amination of p-chlorobenzotrifluoride provides a relevant model. This process is conducted at high temperatures, typically between 150°C and 240°C, and under superatmospheric pressures ranging from 30 to 400 atmospheres. google.com

For industrial production, these conditions necessitate specialized high-pressure reactors, such as Hastelloy shaker tubes, to ensure safety and efficiency. google.com The handling of reactants like ammonia under high pressure requires robust engineering controls. The scalability of such a process involves careful management of heat transfer, pressure, and the addition of reactants to maintain optimal reaction conditions and ensure consistent product quality.

The precursor, 4-chlorobenzotrifluoride (B24415), is identified as a High Production Volume chemical, indicating that its manufacturing processes are well-established. who.int It is synthesized either by reacting 4-chlorotoluene (B122035) with anhydrous hydrogen fluoride or by the chlorination of benzotrifluoride followed by distillation. who.int The large-scale availability of this precursor is a key factor for the industrial synthesis of its amino derivatives.

The transition from laboratory-scale research materials to industrial production requires a thorough understanding of the reaction kinetics and thermodynamics to optimize the process for large-scale reactors, minimize batch-to-batch variability, and ensure economic viability.

Mechanistic Investigations of Formation Reactions

Understanding the underlying mechanisms of the reactions used to form this compound is crucial for process optimization and control.

Reaction Kinetics and Thermodynamics of Amination

The primary formation reaction for this compound typically involves the nucleophilic aromatic substitution of a chlorine atom on the benzotrifluoride ring with an amino group. The kinetics of such amination reactions are influenced by several factors, including the nature of the solvent, the amine concentration, and the temperature.

Studies on analogous reactions, such as the nucleophilic substitution of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines, show that the reactions follow second-order kinetics. researchgate.net The rate of these reactions is highly dependent on the solvent and the specific amine used. researchgate.net Kinetic studies are often performed under pseudo-first-order conditions, with a large excess of the amine, and the reaction progress is monitored spectrophotometrically. researchgate.net

Thermodynamic parameters, such as the enthalpy of vaporization (ΔvapH), are important for understanding the energy requirements of the process. For the precursor 3,4-dichlorobenzotrifluoride, the enthalpy of vaporization has been reported, providing insight into its phase change behavior which is relevant for purification by distillation. nist.gov

Table 1: Thermodynamic Data for 3,4-Dichlorobenzotrifluoride

| Property | Value | Temperature (K) | Source |

|---|---|---|---|

| Enthalpy of Vaporization (ΔvapH) | 44.1 kJ/mol | 368 | nist.gov |

This interactive table provides thermodynamic data for a key precursor.

Stereochemical Aspects in Derivative Formation (if applicable)

This compound itself is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exhibit stereoisomerism. Consequently, stereochemical considerations are not applicable to its direct formation.

However, this compound is a valuable intermediate for synthesizing more complex, chiral molecules, particularly in the pharmaceutical industry. When it is used as a starting material to create a new stereocenter in a subsequent reaction, the stereochemical outcome of that reaction becomes a critical consideration. The principles of stereoselective synthesis would then be applied to control the formation of the desired stereoisomer of the derivative product. This falls outside the scope of the formation of this compound itself but is a key aspect of its utility in synthetic chemistry.

Chemical Reactivity and Derivatization in Advanced Organic Chemistry

Reactivity of the Amino Group

The amino group (-NH₂) on the aromatic ring is a versatile nucleophilic center, readily participating in a variety of classical organic reactions to form stable covalent bonds. Its reactivity is fundamental to its role as a building block in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com

Acylation and Sulfonylation Reactions

The primary amino group of 3-amino-4-chlorobenzotrifluoride readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form corresponding amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base or under appropriate conditions yields N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide. sigmaaldrich.comuni.lu Similarly, reaction with other acyl halides, such as bromoacetyl bromide, leads to the formation of α-haloacetamides like 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide, which are themselves useful intermediates for further elaboration. scbt.com

Sulfonylation is another key transformation, where the amino group reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base (like pyridine (B92270) or triethylamine) to produce stable sulfonamides. These reactions are standard for aromatic amines and provide access to a class of compounds with significant applications in medicinal chemistry.

| Reaction Type | Reagent | Product | Typical Conditions |

| Acylation | Acetyl Chloride | N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide | Inert solvent, optional base |

| Acylation | Bromoacetyl Bromide | 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | Aprotic solvent |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-(2-chloro-5-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide | Pyridine or aqueous base |

Diazotization and Coupling Reactions for Dye Intermediates

The amino group of this compound can be converted into a diazonium salt, a highly versatile intermediate. organic-chemistry.orgmasterorganicchemistry.com This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgnih.gov The resulting 2-chloro-5-(trifluoromethyl)benzenediazonium (B1614624) salt is a key component in the synthesis of azo dyes; in fact, a common synonym for the parent amine is Fast Orange Salt RD. nih.gov

These diazonium salts are electrophilic and readily undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols, anilines, or other coupling components, to form brightly colored azo compounds. nih.govnih.gov The position of the coupling is directed by the activating groups on the coupling partner. This reaction is the chemical basis for a vast range of organic pigments and dyes.

Furthermore, the diazonium group can be replaced by a variety of other substituents through Sandmeyer-type reactions, using copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups, respectively. masterorganicchemistry.com

| Reaction | Reagents | Intermediate/Product | Significance |

| Diazotization | NaNO₂, HCl, 0-5 °C | 2-chloro-5-(trifluoromethyl)benzenediazonium chloride | Key reactive intermediate |

| Azo Coupling | Diazonium salt, Naphthol derivative | Azo dye | Formation of colored compounds |

| Sandmeyer Reaction | Diazonium salt, CuCN | 2-chloro-5-(trifluoromethyl)benzonitrile | C-C bond formation |

Formation of Schiff Bases and Imines

The condensation reaction between the primary amino group of this compound and the carbonyl group of an aldehyde or ketone results in the formation of a Schiff base (or an imine). advancechemjournal.com This reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727), often with a catalytic amount of acid, and involves the elimination of a water molecule. tsijournals.comresearchgate.net

The resulting imine products, characterized by the -N=CH- (azomethine) group, are important in their own right and as intermediates for synthesizing various heterocyclic compounds. A wide range of aromatic and aliphatic aldehydes can be used, leading to a diverse library of Schiff bases with varied electronic and steric properties. acs.orginternationaljournalcorner.com These compounds and their metal complexes are subjects of interest in coordination chemistry and materials science. tsijournals.com

| Carbonyl Compound | Reaction Conditions | Product Type |

| Substituted Benzaldehyde | Ethanol, reflux, cat. Acetic Acid | Aromatic Schiff Base |

| Aliphatic Aldehyde | Methanol, room temperature | Aliphatic Schiff Base |

| Aromatic Ketone | Toluene, Dean-Stark trap | Ketimine |

Reactivity of the Chloro Substituent

The chlorine atom attached to the aromatic ring is generally unreactive under standard conditions. However, its reactivity is significantly enhanced by the presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the meta-position, which activates the ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution Reactions

The chloro group of this compound can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing trifluoromethyl group helps to stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the reaction. nih.gov

This reaction pathway allows for the introduction of various functional groups in place of the chlorine atom. For example, heating with amines can lead to the formation of diamine derivatives. mdpi.com The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, provides another route to form C-N, C-O, or C-S bonds by reacting the aryl chloride with amines, alcohols, or thiols, respectively, often under high temperatures. wikipedia.orgbyjus.comwikipedia.orgorganic-chemistry.org

| Nucleophile | Reaction Type | Typical Conditions | Product |

| Dimethylamine | SNAr | High temperature, sealed tube or DMF decomposition | N¹,N¹-Dimethyl-4-(trifluoromethyl)-1,2-benzenediamine |

| Aniline (B41778) | Ullmann Condensation | Copper catalyst, high-boiling polar solvent, heat | N²-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine |

| Sodium Methoxide | SNAr | Heat, polar aprotic solvent | 2-Methoxy-5-(trifluoromethyl)aniline |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, specialized catalyst systems have been developed to facilitate their use. libretexts.orgorganic-chemistry.orgresearchgate.net

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene (e.g., styrene (B11656) or an acrylate) using a palladium catalyst and a base to form a new C-C bond, resulting in a substituted alkene. libretexts.orgorganic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, yielding an alkynylated aromatic compound. libretexts.orgwikipedia.orgnih.govorganic-chemistry.org

These reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into complex molecular architectures.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Phenylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Substituted biaryl |

| Heck | Styrene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted stilbene |

| Sonogashira | Phenylacetylene | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | Di-substituted alkyne |

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a key functional group in organic chemistry, known for imparting unique properties to molecules, such as high thermal stability, lipophilicity, and strong electron-withdrawing effects. tcichemicals.comwikipedia.org In the context of this compound, the -CF3 group significantly influences the reactivity of the entire molecule.

The trifluoromethyl group is generally characterized by its high stability due to the strength of the carbon-fluorine bonds. tcichemicals.com This robustness allows for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the -CF3 group. tcichemicals.com It is stable under many acidic and basic conditions, as well as towards many oxidizing and reducing agents. researchgate.netrsc.orgboulingchem.com

Despite its stability, the trifluoromethyl group can undergo transformations under specific and often harsh reaction conditions. tcichemicals.com The selective transformation of a C-F bond within the -CF3 group is a challenging yet evolving area of research. tcichemicals.comresearchgate.net For instance, reductions of the -CF3 group are possible, but can lead to the cleavage of all three C-F bonds. tcichemicals.com

Here is a summary of the stability of the trifluoromethyl group under various conditions:

| Condition | Stability/Reactivity of Trifluoromethyl Group | Reference |

|---|---|---|

| Acidic Conditions | Generally stable, more so than other fluorine-containing substituents. | researchgate.netrsc.org |

| Basic Conditions | Generally stable, more so than other fluorine-containing substituents. | researchgate.netrsc.org |

| Oxidative Conditions | Stable under normal conditions, but may react with strong oxidizing agents. | boulingchem.com |

| Reductive Conditions | Can be reduced, though it may lead to the cleavage of all three C-F bonds. | tcichemicals.com |

| Thermal Stress | High thermal stability. | researchgate.net |

The interaction of trifluoromethylated aromatic compounds with strong Lewis acids can lead to a variety of chemical transformations. Lewis acids can activate the trifluoromethyl group or other parts of the aromatic ring, facilitating subsequent reactions. For example, iron(III) salts have been used as Lewis acids to activate N-trifluoromethylthiosaccharin for the trifluoromethylthiolation of arenes. nih.govacs.org This suggests that Lewis acids can play a crucial role in mediating reactions involving the transfer of a trifluoromethyl or a trifluoromethyl-containing group.

The use of strong Lewis acids can also influence the regioselectivity of reactions on the aromatic ring. While direct studies on this compound are limited, research on similar compounds shows that Lewis acids like ytterbium triflate can catalyze reactions such as thiolation and azidation of trifluoromethylarenes. researchgate.net The interaction between the Lewis acid and the trifluoromethyl group can enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. nih.gov

The following table summarizes the interactions of trifluoromethylated aromatic compounds with various Lewis acids:

| Lewis Acid | Effect on Trifluoromethylated Aromatic Compounds | Reference |

|---|---|---|

| Iron(III) salts (e.g., FeCl₃) | Can activate trifluoromethyl-containing reagents for electrophilic substitution reactions. | nih.govacs.org |

| Ytterbium triflate (Yb(OTf)₃) | Catalyzes functionalization of the C-F bond in the trifluoromethyl group. | researchgate.net |

| Boron tribromide (BBr₃) | Can be used for C-F cleavage to synthesize ketones from benzotrifluorides. | tcichemicals.com |

| Aluminum chloride (AlCl₃) | A strong Lewis acid that can promote various reactions, though specific interactions with this compound are not well-documented. | nih.gov |

Cyclization and Heterocyclic Compound Formation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, primarily due to the presence of the reactive amino group and the activated aromatic ring. nbinno.com These heterocycles are important scaffolds in medicinal chemistry and materials science.

The amino group in this compound is a key handle for the construction of nitrogen-containing heterocycles. researchgate.net Through various cyclization reactions, a range of heterocyclic systems can be accessed. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused nitrogen heterocycles. The amino group can also be transformed into other functionalities, such as a hydrazide, which can then undergo further cyclization. researchgate.net

Below are some examples of nitrogen-containing heterocycles that could potentially be synthesized from this compound:

| Target Heterocycle | Potential Synthetic Approach from this compound | General Reference |

|---|---|---|

| Benzimidazoles | Condensation with carboxylic acids or aldehydes. | nih.gov |

| Quinolines | Skraup or Doebner-von Miller reaction with α,β-unsaturated carbonyl compounds. | nih.gov |

| Phenazines | Condensation with catechols. | nih.gov |

| Benzotriazoles | Diazotization of the amino group followed by intramolecular cyclization. | mdpi.com |

While the direct synthesis of sulfur- and oxygen-containing heterocycles from this compound is less common, the molecule can be chemically modified to serve as a precursor. For instance, the amino group can be replaced by a hydroxyl or a thiol group via a Sandmeyer-type reaction. These modified intermediates can then undergo cyclization to form the desired heterocycles.

For the synthesis of oxygen-containing heterocycles, a hydroxylated derivative of this compound could be reacted with various reagents to form benzofurans, benzoxazoles, or other related structures. nih.govclockss.orgnih.gov Similarly, a thiol-containing derivative could be used to synthesize sulfur-containing heterocycles like benzothiazoles or benzothiophenes through cyclization reactions. nih.govresearchgate.netresearchgate.net

The following table outlines potential pathways to sulfur- and oxygen-containing heterocycles:

| Target Heterocycle | Potential Synthetic Approach from this compound | General Reference |

|---|---|---|

| Benzoxazoles | Conversion of the amino group to a hydroxyl group, followed by condensation with a carboxylic acid derivative. | nih.gov |

| Benzofurans | Conversion of the amino group to a hydroxyl group, followed by reaction with an α-haloketone and subsequent cyclization. | nih.gov |

| Benzothiazoles | Conversion of the amino group to a thiol group, followed by condensation with a carboxylic acid derivative. | researchgate.net |

| Benzothiophenes | Conversion of the amino group to a thiol group, followed by reaction with an α-haloketone and subsequent cyclization. | nih.gov |

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Pharmaceutical Intermediate and Building Block

The utility of 3-Amino-4-chlorobenzotrifluoride in drug discovery stems from its pre-packaged arrangement of key chemical features that are known to influence a molecule's biological activity. nbinno.com Chemists utilize this compound as a foundational scaffold, systematically adding other molecular fragments to build a final Active Pharmaceutical Ingredient (API).

The structure of this compound is particularly advantageous for introducing two critical functionalities into potential drug molecules: an amino group and a trifluoromethyl (CF3) group. The primary amino (-NH2) group is a reactive site, readily participating in a variety of chemical reactions to form amides, sulfonamides, and other functional groups essential for building larger, more complex molecules.

The trifluoromethyl group is a key feature found in many modern pharmaceuticals. nih.gov Its inclusion in a drug candidate can significantly enhance metabolic stability, increase lipophilicity (which affects how a drug moves through the body), and improve binding affinity to biological targets. By using this compound as a starting material, medicinal chemists can efficiently incorporate this valuable fluorinated moiety into new therapeutic agents. nih.gov

Design and Synthesis of Active Pharmaceutical Ingredients (APIs)

The structural framework of this compound is a recurring theme in the synthesis of various classes of therapeutic agents, demonstrating its versatility in addressing different diseases.

Research has identified this compound as a useful intermediate in the creation of compounds with anti-inflammatory properties. A patented process describes its use in preparing 3-amino-2-methylbenzotrifluoride, a precursor for anilino-nicotinic and anilino-anthranilic acids, which are classes of molecules known to exhibit anti-inflammatory and analgesic effects. google.com

The general strategy often involves modifying the carboxyl group of known non-steroidal anti-inflammatory drugs (NSAIDs) with various aromatic amines to produce derivatives with potentially improved activity and better gastric tolerability. nih.gov For instance, studies on derivatives of 2-[(2,6-dichloroanilino) phenyl]acetic acid have led to the development of new oxadiazoles (B1248032) and triazoles with potent anti-inflammatory and analgesic activity. nih.gov Similarly, the synthesis of thiazolotriazoles containing a 2,4-dichloro-5-fluorophenyl group has yielded compounds with excellent anti-inflammatory properties. nih.gov

Table 1: Research on Anti-inflammatory Agents from Related Scaffolds

| Starting Scaffold/Derivative | Resulting Compound Class | Key Finding | Reference |

| 2-[(2,6-dichloroanilino) phenyl]acetic acid | Oxadiazoles, Triazoles, etc. | Ten new compounds showed very good anti-inflammatory activity comparable to diclofenac. | nih.gov |

| 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol | Thiazolotriazoles | Compounds 8c, 8d, and 8h exhibited excellent anti-inflammatory activity. | nih.gov |

| This compound | Anilino-nicotinic acids | The starting material is useful for preparing intermediates for compounds with anti-inflammatory properties. | google.com |

The trifluoromethylaniline structure, for which this compound is a key precursor, is of significant interest in oncological research. Studies have shown that compounds incorporating this moiety can exhibit potent anticancer activity. For example, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogues demonstrated selective cytotoxic effects against human colon, prostate, and leukemia cell lines. mdpi.com These compounds were found to induce apoptosis and inhibit the release of the pro-inflammatory cytokine IL-6 in colon cancer cells. mdpi.com

Furthermore, research into 3-amino-1,2,4-triazole scaffolds has revealed promising dual anti-cancer activity, including anti-angiogenic effects, which are crucial for stopping tumor growth. nih.gov The synthesis of novel N-benzylidene derivatives of chromeno[2,3-d]pyrimidines has also been explored for their potential antitumoral activities. mdpi.com These findings underscore the potential of using this compound as a building block to develop new chemotherapeutic agents that leverage the beneficial properties of the trifluoromethylaniline core.

The fight against antimicrobial resistance has spurred the development of new antibiotics, and this compound's structure is relevant in this area. Research has focused on synthesizing novel pyrazole (B372694) derivatives by incorporating trifluoromethyl-substituted anilines. nih.gov These efforts have yielded compounds that are potent growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov

One study detailed the synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives that not only inhibited bacterial growth but also prevented biofilm formation and eradicated pre-existing biofilms more effectively than the antibiotic vancomycin (B549263). nih.gov Another line of research involved the synthesis of 7-haloanilino-8-nitrofluoroquinolone derivatives, where chlorinated aniline (B41778) derivatives showed strong activity against both standard and resistant isolates of S. aureus. researchgate.net

Table 2: Antimicrobial Activity of Compounds Derived from Related Anilines

| Compound Class | Target Organism(s) | Key Finding | Reference |

| N-(trifluoromethyl)phenyl substituted pyrazoles | MRSA, Enterococcus faecalis | Potent growth inhibitors; effective against biofilms, outperforming vancomycin in some tests. | nih.gov |

| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Gram-positive bacteria, MRSA persisters | Potent growth inhibitors with MIC values as low as 0.25 µg/mL; effective against S. aureus biofilms. | nih.gov |

| 7-haloanilino-8-nitrofluoroquinolones | S. aureus (standard and resistant) | 3-chloroaniline derivative (compound 4) showed excellent activity with MIC of 0.9 μg/ml against standard S. aureus. | researchgate.net |

The application of this compound extends to the synthesis of pain-relieving (analgesic) and fever-reducing (antipyretic) compounds. The same patent that highlights its use for anti-inflammatory agents also notes the analgesic properties of the resulting anilino-nicotinic and anilino-anthranilic acids. google.com

The development of novel conjugates of ibuprofen (B1674241) with quinoline (B57606) derivatives has also yielded compounds with significant analgesic and anti-inflammatory properties. cardiff.ac.uk While not directly using this compound, this research highlights the strategy of combining different pharmacophores to create more effective drugs. Furthermore, studies on thiazolotriazoles derived from a 2,4-dichloro-5-fluorophenyl structure produced several compounds with excellent analgesic activity in laboratory models. nih.gov This indicates that the core structure provided by this compound is a valuable template for discovering new non-opioid pain therapeutics.

Prodrug Strategies Utilizing this compound Derivatives

Prodrugs are inactive or less active molecules that are converted into an active drug form within the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). While specific prodrugs of drugs directly derived from this compound are not extensively documented in publicly available literature, the chemical nature of its derivatives provides a basis for hypothetical prodrug design.

The primary amino group of the this compound scaffold is a key handle for prodrug development. This amine can be temporarily masked with various promoieties that can be cleaved in vivo by enzymatic or chemical means to release the active parent drug. Common prodrug strategies applicable to amine-containing compounds include the formation of:

Amides: Acylation of the amino group can lead to amide prodrugs. The rate of hydrolysis to release the parent amine can be tuned by altering the steric and electronic properties of the acyl group.

Carbamates: Reaction of the amine with chloroformates or other activated carbonyl species can form carbamate (B1207046) linkages. These are another class of common prodrugs for amines.

N-Mannich bases: Condensation of the amine with an aldehyde and a secondary amine can form N-Mannich bases, which can be designed to release the parent amine under specific physiological conditions.

The selection of the appropriate promoiety is crucial and depends on the desired properties of the prodrug, such as solubility, stability, and the targeted release mechanism.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies have been conducted to understand how modifications to its core structure influence their therapeutic effects.

One notable example is the investigation of thiazolo[4,5-d]pyrimidine (B1250722) derivatives synthesized from precursors related to this compound, which have been evaluated for their anticancer activity. nih.gov A study on these compounds revealed that the nature of the substituent on the thiazolo[4,5-d]pyrimidine core significantly impacts their antiproliferative effects. For instance, 7-Chloro-3-phenyl-5-(trifluoromethyl) nbinno.comchemicalbook.comthiazolo[4,5-d]pyrimidine-2(3H)-thione demonstrated notable activity against a panel of human cancer cell lines. nih.gov This suggests that the presence of the chloro and trifluoromethyl groups, originating from the this compound backbone, in combination with a substituted phenyl ring, is crucial for the observed anticancer properties. nih.gov

In another class of compounds, 3-aminobenzophenone derivatives , which can be conceptually related to the this compound structure, have been studied as antimitotic agents. nih.gov SAR studies on these compounds have highlighted the importance of the substitution pattern on the benzophenone (B1666685) scaffold. For example, the presence of an amino group at the C-3 position of the B-ring, along with a methoxy (B1213986) group at the C-4 position, was found to be important for maximal cytotoxicity. nih.gov Conversely, replacing the methoxy group with a chloro group generally led to a significant decrease in both cytotoxic and antitubulin activity. nih.gov This underscores the delicate electronic and steric balance required for potent biological activity.

The following table summarizes key SAR findings for derivatives conceptually related to this compound.

| Compound Class | Key Structural Features | Impact on Biological Activity |

| Thiazolo[4,5-d]pyrimidine Derivatives | 7-chloro and 5-trifluoromethyl substitutions | Crucial for anticancer activity. nih.gov |

| Phenyl substitution on the core | Enhances antiproliferative effects. nih.gov | |

| 3-Aminobenzophenone Derivatives | Amino group at C-3 of the B-ring | Important for cytotoxicity. nih.gov |

| Methoxy group at C-4 of the B-ring | Contributes to maximal activity. nih.gov | |

| Chloro substitution instead of methoxy | Generally decreases activity. nih.gov |

Pharmacological Mechanism of Action of Derivatives (if applicable to compound-derived drugs)

The pharmacological mechanism of action of drugs derived from this compound is diverse and dependent on the final molecular structure.

The 3-aminobenzophenone derivatives have been identified as inhibitors of tubulin polymerization. nih.gov Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death) in cancer cells. nih.gov The specific arrangement of the amino and other substituents on the benzophenone scaffold is critical for this interaction with tubulin. nih.gov

The following table outlines the pharmacological mechanisms of action for these classes of derivatives.

| Derivative Class | Proposed Mechanism of Action | Therapeutic Target |

| Thiazolo[4,5-d]pyrimidine Derivatives | Purine (B94841) antagonism, interference with nucleic acid synthesis. nih.gov | Enzymes in purine metabolism, DNA/RNA synthesis pathways. |

| 3-Aminobenzophenone Derivatives | Inhibition of tubulin polymerization. nih.gov | Tubulin, specifically the colchicine-binding site. |

Applications in Agrochemical Research

Intermediate in the Synthesis of Agrochemicals

3-Amino-4-chlorobenzotrifluoride serves as a crucial building block in the synthesis of a variety of agrochemicals. nbinno.comxinchem.com Its chemical structure, featuring an aniline (B41778) ring substituted with a chlorine atom and a trifluoromethyl group, makes it a versatile intermediate for creating complex active ingredients. chemball.com The presence and position of these functional groups allow for various chemical modifications, leading to the development of targeted and effective agricultural products.

The primary use of this compound in the agrochemical industry is as a precursor for active ingredients in herbicides, insecticides, and fungicides. nbinno.com The synthesis of these agrochemicals often involves the reaction of the amino group of this compound with other chemical moieties to build the final, biologically active molecule.

Herbicides

This compound is a key intermediate in the synthesis of certain herbicides. The trifluoromethyl group is a common feature in many modern herbicides, and this compound provides a convenient way to introduce this functionality into the final product. While specific proprietary synthesis pathways are not always publicly disclosed, the general application in producing herbicides is well-documented. nbinno.com

One of the key advantages of using this intermediate is the resulting properties of the final herbicide. The trifluoromethyl group can enhance the efficacy and selectivity of the herbicide, allowing for better weed control with potentially lower application rates.

Insecticides

In the manufacturing of insecticides, this compound is utilized to create active ingredients that are effective against a range of insect pests. nbinno.com The structural features of this compound are incorporated into the final insecticide molecule to enhance its biological activity. The trifluoromethyl group, in particular, is known to contribute to the potency of many insecticides. nih.gov

The synthesis of these insecticides typically involves the chemical modification of the amino group on the this compound molecule to create a larger, more complex structure with specific insecticidal properties.

Fungicides

The use of this compound also extends to the synthesis of fungicides. researchgate.net The incorporation of the trifluoromethyl group from this intermediate can lead to fungicides with improved performance in controlling fungal diseases in crops. The resulting fungicides can exhibit enhanced efficacy and a broader spectrum of activity.

Introduction of the Trifluoromethyl Group for Enhanced Bioactivity

The trifluoromethyl (-CF3) group, a key feature of this compound, plays a significant role in enhancing the bioactivity of agrochemicals. researchgate.net This is attributed to the unique properties of the fluorine atoms and the trifluoromethyl group as a whole.

The high electronegativity of fluorine atoms in the trifluoromethyl group creates a strong electron-withdrawing effect, which can significantly alter the electronic properties of the aromatic ring to which it is attached. nih.gov This modification can lead to more potent interactions with the target enzymes or receptors in the pest, thereby increasing the biological activity of the agrochemical. nih.gov

Furthermore, the trifluoromethyl group is highly lipophilic, meaning it has a strong affinity for fats and lipids. This property can enhance the ability of the agrochemical to penetrate the waxy outer layers of plants or the cuticles of insects, leading to improved uptake and efficacy. The bulkiness of the trifluoromethyl group can also contribute to a better fit of the molecule into the active site of the target protein, further enhancing its inhibitory effect. nih.gov

The introduction of the trifluoromethyl group can also increase the metabolic stability of the agrochemical. The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes in the target organism. This increased stability can lead to a longer half-life of the active ingredient within the pest, resulting in a more sustained and effective control.

Table 1: Properties of the Trifluoromethyl Group and Their Impact on Bioactivity

| Property | Effect on Agrochemical |

| High Electronegativity | Alters electronic properties, enhancing binding to target sites. |

| Lipophilicity | Improves penetration through waxy layers of plants and insect cuticles. |

| Steric Bulk | Can improve the fit of the molecule into the active site of target proteins. |

| Metabolic Stability | Increases resistance to degradation, leading to a longer duration of action. |

Environmental Fate of Agrochemicals Derived from this compound

The environmental fate of agrochemicals is a complex process influenced by the chemical's properties and environmental conditions. For agrochemicals derived from this compound, the presence of the trifluoromethyl group and the chlorine atom can influence their behavior in soil and water.

The degradation of these agrochemicals in the environment can occur through various pathways, including microbial degradation, photolysis (degradation by sunlight), and hydrolysis (reaction with water). researchgate.net The persistence of these compounds, often measured by their half-life, can vary significantly depending on soil type, temperature, moisture, and microbial activity. kpu.ca

For instance, trifluralin, a dinitroaniline herbicide containing a trifluoromethyl group, is known to be susceptible to volatilization and photodegradation. kpu.ca While not directly synthesized from this compound, its environmental behavior provides insights into the potential fate of similarly structured compounds.

The degradation of these complex molecules can lead to the formation of various metabolites. The environmental impact of these breakdown products is also a key area of research. For example, the degradation of some pesticides can result in the formation of persistent metabolites. kpu.ca The complete mineralization of the agrochemical to carbon dioxide, water, and inorganic ions is the most desirable outcome.

Table 2: Factors Influencing the Environmental Fate of Agrochemicals

| Factor | Description |

| Chemical Properties | Includes water solubility, vapor pressure, and susceptibility to hydrolysis and photolysis. |

| Soil Properties | Includes organic matter content, pH, texture, and microbial population. |

| Climatic Conditions | Includes temperature, rainfall, and sunlight intensity. |

| Agricultural Practices | Includes application rate, method, and frequency. |

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable information regarding the molecular structure, functional groups, and electronic properties of 3-amino-4-chlorobenzotrifluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, offering detailed insights into the hydrogen, carbon, and fluorine atomic environments within the molecule. tcichemicals.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the aromatic protons and the amino group. The chemical shifts and coupling patterns of the aromatic protons are indicative of their positions on the benzene (B151609) ring relative to the amino, chloro, and trifluoromethyl substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. tcichemicals.com The signals for the aromatic carbons and the trifluoromethyl carbon are observed at characteristic chemical shifts, which can be influenced by the electron-withdrawing and electron-donating effects of the substituents.

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is a particularly powerful tool for characterizing this compound. tcichemicals.comwikipedia.org The trifluoromethyl group gives rise to a distinct signal in the ¹⁹F NMR spectrum, and its chemical shift provides valuable information for confirming the presence and integrity of this functional group. wikipedia.orgucsb.edu The natural abundance and high sensitivity of the ¹⁹F nucleus make this technique highly effective. wikipedia.orghuji.ac.il

| NMR Data for this compound |

| ¹H NMR |

| Chemical shifts (δ) and coupling constants (J) are dependent on the solvent used. |

| ¹³C NMR |

| Characteristic signals for aromatic and trifluoromethyl carbons. |

| ¹⁹F NMR |

| A single, strong resonance characteristic of the -CF₃ group. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing a "fingerprint" for identification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine group, C-H stretching of the aromatic ring, C-F stretching of the trifluoromethyl group, and C-Cl stretching. chemicalbook.comnih.gov These vibrational frequencies are crucial for confirming the presence of these functional groups.

Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of the molecule. chemicalbook.comnih.gov It can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

| Key Vibrational Frequencies for this compound |

| Functional Group |

| N-H Stretch (Amine) |

| C-H Stretch (Aromatic) |

| C-F Stretch (Trifluoromethyl) |

| C-Cl Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. nih.gov For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight of approximately 195.57 g/mol . nih.govsigmaaldrich.com The fragmentation pattern can reveal the loss of specific groups, such as the amino group, chlorine atom, or trifluoromethyl group, aiding in structural confirmation. The presence of chlorine is indicated by a characteristic M+2 isotopic peak due to the natural abundance of ³⁷Cl.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π-π* and n-π* electronic transitions within the aromatic ring and associated with the amino and trifluoromethyl substituents. sielc.com While less specific for detailed structural elucidation than NMR or MS, it is a valuable tool for quantitative analysis and for monitoring reactions involving this compound.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification, particularly in environmental contexts.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and sensitive method for the quantitative determination of trace-level analytes in complex matrices. researchgate.net This technique is particularly well-suited for identifying and quantifying process-related impurities or degradation products in pharmaceutical substances and environmental samples. researchgate.netresearchgate.net The integration of liquid chromatography with mass spectrometry and even NMR can provide a comprehensive platform for analyzing small molecules from intricate mixtures. nih.gov

The methodology involves separating compounds using a liquid chromatograph and then detecting them with a tandem mass spectrometer, often a triple quadrupole instrument. researchgate.net The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the target analyte. researchgate.net For this compound (Molecular Weight: 195.57 g/mol ), a positive electrospray ionization (ESI) source would typically be used. researchgate.net The high in-scan dynamic range of modern mass spectrometers allows for the detection of trace levels of compounds even when co-eluting with highly abundant matrix interferences. lcms.cz This approach enables the reliable identification of metabolites and other compounds from a complex mixture, often without the need for laborious isolation and purification steps. researchgate.net

Below is a table showing hypothetical, yet plausible, LC-MS/MS parameters for the analysis of this compound.

Interactive Data Table: Hypothetical LC-MS/MS Parameters

| Parameter | Value | Purpose |

|---|---|---|

| Ionization Mode | ESI+ | Creates positive ions for MS detection. |

| Precursor Ion (Q1) | m/z 196.0 | Represents the protonated molecule [M+H]⁺ of the analyte. |

| Product Ion (Q3) | m/z 176.0 | A characteristic fragment ion after collision-induced dissociation, potentially from the loss of HF. |

| Collision Energy | Optimized (e.g., 15-25 eV) | Provides energy for fragmenting the precursor ion. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and separation of this compound. A specific reverse-phase (RP) HPLC method has been developed for its analysis under simple conditions. sielc.com This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.com

The method typically employs a C18 column, which is a common choice for reversed-phase chromatography. sielc.com The separation of stereoisomers of similar amino acid compounds has been successfully achieved using specialized chiral stationary phases (CSPs) in HPLC systems, demonstrating the versatility of the technique. mdpi.commst.edu For routine analysis of this compound, a standard UV detector is often sufficient. For applications requiring mass identification, the phosphoric acid in the mobile phase can be substituted with a mass spectrometry-compatible acid like formic acid. sielc.com

The table below outlines a typical set of conditions for the HPLC analysis of this compound. sielc.com

Interactive Data Table: HPLC Conditions for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Newcrom R1 or C18 | Reversed-phase columns for separating non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | A common mobile phase for RP-HPLC, providing good peak shape and resolution. |

| Detection | UV-Vis or Mass Spectrometry (MS) | UV detection is standard; MS provides mass confirmation. |

Advanced Detection in Environmental Matrices

The potential for environmental contamination by fluorinated aromatic compounds necessitates robust analytical methods for their detection in various environmental matrices.

Groundwater Analysis and Contamination Tracing

Industrial contamination can lead to the presence of benzotrifluorides in groundwater. epa.gov Studies have documented significant groundwater contamination by benzotrifluoride (B45747) (BTF) and its derivatives, such as 4-chlorobenzotrifluoride (B24415), from industrial sources dating back several decades. epa.govwho.int In one case, 4-chloro-3-nitrobenzotrifluoride (B52861) was used to trace a contamination plume, with concentrations reaching up to 1 mg/L initially and still being detected in the µg/L range decades later. epa.gov High concentrations of 4-chlorobenzotrifluoride itself (12.5 µg/L in 2018) have also been recorded at significant distances from the source. epa.gov

The analysis for these contamination-tracing studies often relies on Gas Chromatography-Mass Spectrometry (GC-MS). epa.govanalytice.com Samples are typically collected in brown glass vials, and a limit of quantification can be as low as 0.05 µg/L. analytice.com For more complex assessments, isotopic tracers (e.g., of nitrogen and oxygen in nitrate) can be combined with chemical data and mixing models to identify specific sources of contamination, such as manure, sewage, or fertilizers. epa.govnih.gov While these specific isotopic methods trace other contaminants, the principle of using unique chemical or isotopic signatures is a key strategy in advanced groundwater contamination tracing. epa.gov

Soil and Sediment Analysis

Related compounds like 4-chlorobenzotrifluoride have been detected in environmental samples, including sediment, indicating that these types of chemicals can partition into solid matrices. who.int The analysis of soil and sediment for organic contaminants like this compound follows a general workflow involving sample preparation, extraction, and instrumental analysis.

Chemical analysis of sediments is a critical tool for water-quality management. psu.edu A comprehensive assessment often involves evaluating physico-chemical properties alongside biological and ecotoxicological data. psu.edu For chemical analysis, the process begins with sample collection and preparation, followed by extraction. A technique like solid-phase microextraction (SPME) can be used to determine bioavailable concentrations of hydrophobic chemicals. psu.edu The extracted analytes are then typically analyzed using chromatographic methods such as HPLC or GC-MS. The compound is used as an intermediate in the manufacturing of pesticides and herbicides, making its detection in soil relevant for agricultural and industrial site monitoring. nbinno.com

The general workflow for soil and sediment analysis is outlined in the table below.

Interactive Data Table: General Workflow for Soil and Sediment Analysis

| Step | Description | Technique Example |

|---|---|---|

| 1. Sampling | Collect representative samples from the area of interest. | Core or grab sampling. |

| 2. Sample Preparation | Homogenize, and sometimes dry and sieve the sample. | Air-drying, mechanical grinding. |

| 3. Extraction | Isolate the analyte from the solid matrix using a solvent. | Soxhlet extraction, ultrasonic extraction, or pressurized fluid extraction. |

| 4. Cleanup | Remove interfering compounds from the extract. | Solid-Phase Extraction (SPE), Gel Permeation Chromatography (GPC). |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of 3-Amino-4-chlorobenzotrifluoride.

DFT calculations are a cornerstone for investigating the electronic properties of molecules like this compound. These studies can predict various parameters that are crucial for understanding the molecule's behavior. For instance, DFT methods are used to optimize the molecular geometry, calculate thermodynamic quantities, and determine atomic point charge distributions nih.gov. Such calculations provide a theoretical framework for interpreting experimental data and predicting the molecule's reactivity. For example, in a study on the chlorination of aniline (B41778), a related compound, DFT calculations were used to explore the potential energy surface and validate the stability of reaction intermediates tsijournals.com. This approach can be applied to this compound to understand how the trifluoromethyl and chloro substituents influence the electronic environment of the aniline core.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor nih.gov. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical reactivity stanford.edu. A smaller gap suggests higher polarizability and greater reactivity nih.govstanford.edu.

For molecules containing electron-donating (amino) and electron-withdrawing (chloro, trifluoromethyl) groups, the distribution of these frontier orbitals is of particular interest. In related trifluoromethyl-substituted anilines, computational studies have been used to investigate the optimized geometrical structures and the Frontier Molecular Orbital (FMO) distributions niscpr.res.in. These analyses help in predicting the most probable sites for electrophilic and nucleophilic attack.

Table 1: Key Molecular Orbital Parameters

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. |

Note: Specific energy values for this compound require dedicated computational studies.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites of chemical reactivity. These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack stanford.edu.

For substituted anilines, MEP analysis can reveal how the substituents modulate the electrostatic potential across the aromatic ring and the amino group niscpr.res.in. This information is crucial for understanding intermolecular interactions and reaction mechanisms.

Molecular Dynamics Simulations of Interactions with Biological Systems

In principle, MD simulations could be employed to study how this compound might bind to a target protein. These simulations can predict binding affinities, identify key interacting residues, and elucidate the conformational changes that may occur upon binding nih.gov. Given that this compound is used as an intermediate in the synthesis of pharmaceuticals, understanding its potential biological interactions is of significant interest guidechem.com.

Prediction of Spectroscopic Data through Computational Models

Computational models, particularly those based on DFT and time-dependent DFT (TD-DFT), are increasingly used to predict various spectroscopic data, including NMR, IR, and UV-Vis spectra.

NMR Spectra: Computational methods can predict the 1H and 13C NMR chemical shifts of a molecule github.io. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. These predictions, when compared with experimental data, can aid in the structural elucidation and assignment of complex molecules github.io.

IR Spectra: The vibrational frequencies of a molecule can be calculated using computational methods, leading to a predicted IR spectrum arxiv.orgresearchgate.net. This theoretical spectrum can be compared with experimental IR data to identify characteristic functional group vibrations and confirm the molecular structure. Recent advancements in machine learning are also being applied to predict IR spectra with improved accuracy nih.govmit.edu.

UV-Vis Spectra: TD-DFT calculations are commonly used to predict the electronic absorption spectra (UV-Vis) of organic molecules nih.govchemrxiv.orgnih.gov. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands researchgate.netnih.gov. Such predictions are valuable for understanding the electronic transitions within the molecule.

Table 2: Computationally Predictable Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| NMR | Chemical Shifts (δ) | DFT (e.g., GIAO method) |

| IR | Vibrational Frequencies (cm⁻¹) | DFT |

| UV-Vis | Absorption Maxima (λmax), Oscillator Strength | TD-DFT |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways.

For reactions involving aniline derivatives, DFT studies have been successfully employed to understand reaction mechanisms. For instance, the mechanism of chlorination of aniline has been studied theoretically to determine the rate-limiting steps and the preferred sites of substitution tsijournals.com. Similarly, computational studies have been used to investigate the mechanisms of trifluoromethylation reactions, which are relevant to the synthesis of compounds like this compound montclair.edumontclair.edu. Studies on the reactions of halogenated anilines and trifluoromethyl-substituted compounds provide insights into their reactivity and potential reaction pathways nih.govnih.govnih.govresearchgate.net. Computational investigations into the reactions of aniline with radicals, such as OH radicals, have also been performed to understand their atmospheric chemistry and degradation pathways mdpi.com. These approaches can be extended to this compound to predict its reactivity in various chemical transformations.

Tautomerism and Conformational Analysis

Tautomerism in anilines is not common as the amino (-NH2) form is generally much more stable than any potential imino tautomers. Theoretical studies on other substituted anilines confirm the overwhelming preference for the amino tautomer. For this compound, any potential imino tautomers would disrupt the aromaticity of the benzene (B151609) ring, making them energetically unfavorable.

Conformational analysis would primarily focus on the rotation of the amino (-NH2) and trifluoromethyl (-CF3) groups relative to the benzene ring. The rotation of the C-N bond in substituted anilines is a subject of computational studies, as the rotational barrier provides insight into the electronic effects of the substituents. Electron-withdrawing groups, such as the trifluoromethyl group, can influence the planarity of the amino group and the rotational energy barrier. Similarly, the orientation of the trifluoromethyl group can lead to different stable conformers. However, without specific research data, a quantitative analysis of these aspects for this compound is not possible.

Detailed research findings, including data on the relative energies of conformers and the energy barriers for their interconversion, would require dedicated quantum chemical calculations. Such data is crucial for creating the informative data tables requested but is not available in the public domain based on the conducted searches.

Advanced Research Directions and Future Perspectives

Development of Novel Derivatives for Specific Applications

The unique chemical structure of 3-Amino-4-chlorobenzotrifluoride, featuring a trifluoromethyl group and a chlorinated aromatic ring, makes it a valuable building block for creating new molecules with specialized functions. nbinno.com Researchers are actively developing novel derivatives to harness its properties for a range of applications.

In the pharmaceutical industry, the focus is on synthesizing derivatives that can act as intermediates for new drugs. nbinno.com The introduction of fluorine-containing groups can significantly enhance the metabolic stability, potency, and selectivity of drug candidates. mdpi.com The synthesis of fluorinated amino acids, for which this compound can be a precursor, is a particularly active area of research due to their potential as enzyme inhibitors and anticancer agents. researchgate.net

Beyond pharmaceuticals, derivatives of this compound are being explored for use in the agrochemical industry, specifically in the manufacturing of pesticides and herbicides. nbinno.com The dye industry also utilizes this compound as a key ingredient in the production of certain dyes and pigments. nbinno.com The creation of novel derivatives with tailored properties is expected to expand its utility in these and other industrial sectors.

Exploration of New Catalytic Systems for Efficient Synthesis

The efficient and cost-effective synthesis of this compound and its derivatives is crucial for their widespread application. A significant area of research is the development of advanced catalytic systems to improve existing manufacturing processes.

Current methods for producing benzotrifluorides often involve the reaction of benzotrichlorides with hydrogen fluoride (B91410), sometimes in the presence of a catalyst like aluminum fluoride. google.com Researchers are investigating alternative catalysts and reaction conditions to enhance yield, reduce energy consumption, and minimize the formation of unwanted byproducts. For instance, processes using catalysts such as a mixture of aluminum chloride and activated charcoal are being explored. google.com